n-((5-((Methylthio)methyl)furan-2-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine n-((5-((Methylthio)methyl)furan-2-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19938766
InChI: InChI=1S/C13H19N3OS/c1-11(9-16-7-3-6-15-16)14-8-12-4-5-13(17-12)10-18-2/h3-7,11,14H,8-10H2,1-2H3
SMILES:
Molecular Formula: C13H19N3OS
Molecular Weight: 265.38 g/mol

n-((5-((Methylthio)methyl)furan-2-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine

CAS No.:

Cat. No.: VC19938766

Molecular Formula: C13H19N3OS

Molecular Weight: 265.38 g/mol

* For research use only. Not for human or veterinary use.

n-((5-((Methylthio)methyl)furan-2-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine -

Specification

Molecular Formula C13H19N3OS
Molecular Weight 265.38 g/mol
IUPAC Name N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]-1-pyrazol-1-ylpropan-2-amine
Standard InChI InChI=1S/C13H19N3OS/c1-11(9-16-7-3-6-15-16)14-8-12-4-5-13(17-12)10-18-2/h3-7,11,14H,8-10H2,1-2H3
Standard InChI Key IBPPQNQQSUGERQ-UHFFFAOYSA-N
Canonical SMILES CC(CN1C=CC=N1)NCC2=CC=C(O2)CSC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The molecule consists of three primary subunits:

  • A furan ring substituted at the 5-position with a (methylthio)methyl group (-CH2-S-CH3).

  • A methylene bridge (-CH2-) linking the furan to a propan-2-amine group.

  • A 1H-pyrazol-1-yl substituent attached to the central carbon of the propan-2-amine.

The furan moiety contributes aromaticity and electron-rich characteristics, while the thioether group enhances lipophilicity and potential sulfur-based reactivity . The pyrazole ring, a five-membered di-azaheterocycle, introduces hydrogen-bonding capabilities and structural rigidity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC13H19N3OS
Molecular weight277.38 g/mol
IUPAC namen-((5-((Methylthio)methyl)furan-2-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine
SMILESCOC1=CC=C(CSCCNCC(C)N2C=CC=N2)O1

The SMILES string encodes the connectivity: the furan (O1) connects to a methylthio-methyl group (CSCC), which links via methylene (CC) to the propan-2-amine (NCC(C)N2C=CC=N2).

Synthesis and Characterization

Retrosynthetic Analysis

Hypothetical synthetic routes derive from methodologies for analogous structures:

  • Furan-thioether formation: Lithiation of 2-methylfuran followed by quenching with methyldisulfide could install the (methylthio)methyl group .

  • Methylene bridge introduction: Nucleophilic substitution between 5-(chloromethyl)furan derivatives and propan-2-amine precursors .

  • Pyrazole coupling: Copper-catalyzed Huisgen cycloaddition or palladium-mediated cross-coupling to attach the pyrazole .

Table 2: Predicted Spectroscopic Data

TechniqueKey SignalsReference Compound
¹H NMRδ 6.3 (furan H3), δ 4.2 (SCH2), δ 3.1 (NH)
13C NMRδ 152 (furan C2), δ 35 (SCH2), δ 50 (NCH)
IR3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N)

Mass spectrometric analysis would likely show a molecular ion peak at m/z 277.38 (M+) with fragmentation patterns reflecting cleavage at the methylene bridge .

Physicochemical Properties

Solubility and Stability

The compound’s logP (predicted via XLogP3: 2.1) indicates moderate lipophilicity, favoring solubility in polar aprotic solvents like DMSO or dichloromethane . The thioether group may confer susceptibility to oxidation, necessitating inert storage conditions.

Table 3: Comparative Properties of Analogues

CompoundlogPWater Solubility (mg/mL)Source
3-(5-((Methylthio)methyl)furan-2-yl)pyridine1.450.8
C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine0.9212.4

The pyrazole’s hydrogen-bond acceptor capacity (PSA ≈ 35 Ų) suggests membrane permeability, aligning with bioactivity trends in similar amines .

Target ClassMechanismReference
Kinase inhibitorsATP-binding site competition
Antimicrobial agentsDisruption of membrane synthesis

In vitro assays of related compounds show IC50 values in the micromolar range against Staphylococcus aureus (e.g., 18.3 µM for C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine) .

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